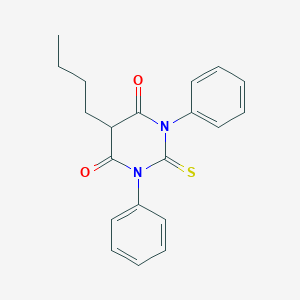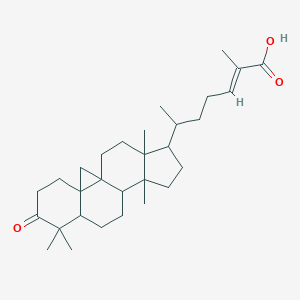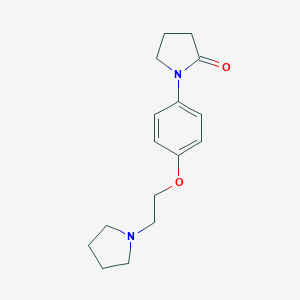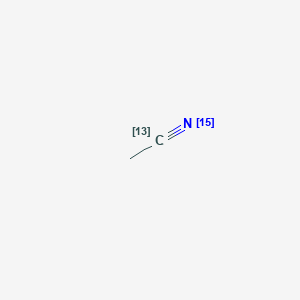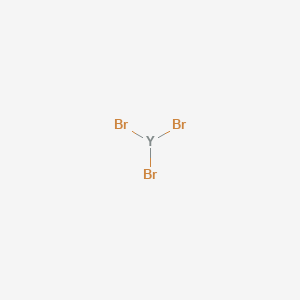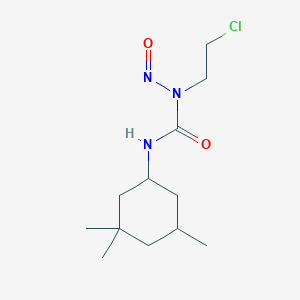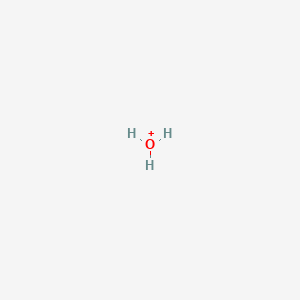![molecular formula C14H18N2O5 B078847 Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate CAS No. 13636-67-4](/img/structure/B78847.png)
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate, also known as MPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and interact with specific receptors in the body.
科学的研究の応用
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has also been found to interact with specific receptors in the body such as the α1-adrenergic receptor and the dopamine transporter. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of conditions such as hypertension and Parkinson's disease, respectively.
作用機序
The mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves its ability to inhibit certain enzymes and interact with specific receptors in the body. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate inhibits acetylcholinesterase and butyrylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory in patients with Alzheimer's disease.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate also interacts with the α1-adrenergic receptor, which leads to a decrease in blood pressure. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate interacts with the dopamine transporter, which leads to an increase in dopamine levels in the brain. This can improve motor function in patients with Parkinson's disease.
生化学的および生理学的効果
The biochemical and physiological effects of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate are dependent on its mechanism of action. By inhibiting acetylcholinesterase and butyrylcholinesterase, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase acetylcholine levels in the brain, which can improve cognitive function and memory in patients with Alzheimer's disease.
By interacting with the α1-adrenergic receptor, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can decrease blood pressure, which can be beneficial in the treatment of hypertension. Additionally, by interacting with the dopamine transporter, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase dopamine levels in the brain, which can improve motor function in patients with Parkinson's disease.
実験室実験の利点と制限
One advantage of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its ability to inhibit specific enzymes and interact with specific receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors.
One limitation of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its potential toxicity. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to be toxic to certain cell lines, which can limit its use in certain experiments. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to have limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. One area of research could focus on optimizing the synthesis method of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate to improve its yield and purity. Another area of research could focus on developing analogs of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate with improved solubility and toxicity profiles.
Additionally, future research could focus on exploring the therapeutic potential of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in other conditions such as depression and anxiety. Finally, future research could focus on elucidating the mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in more detail to better understand its biochemical and physiological effects.
合成法
The synthesis of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-methoxybenzaldehyde hydrazone. The resulting hydrazone is then reacted with diethyl malonate in the presence of sodium ethoxide to form Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. The overall reaction scheme is shown below:
特性
CAS番号 |
13636-67-4 |
|---|---|
製品名 |
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate |
分子式 |
C14H18N2O5 |
分子量 |
294.3 g/mol |
IUPAC名 |
diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O5/c1-4-20-13(17)12(14(18)21-5-2)16-15-10-6-8-11(19-3)9-7-10/h6-9,15H,4-5H2,1-3H3 |
InChIキー |
CZFXQMRQZKIAAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC |
同義語 |
2-(4-Methoxyphenyl)hydrazonomalonic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
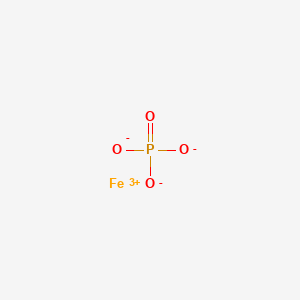

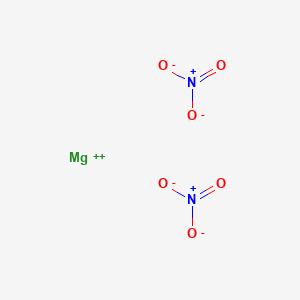
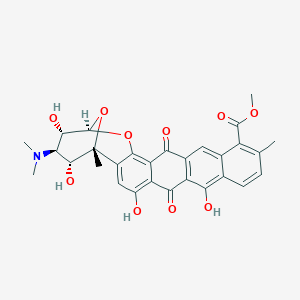
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

